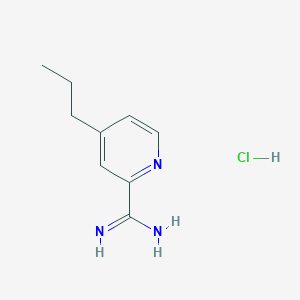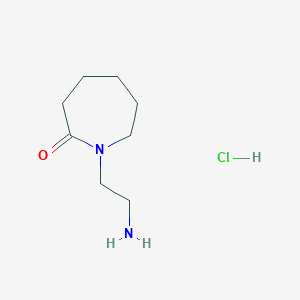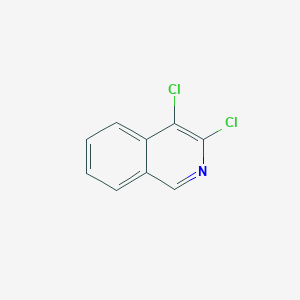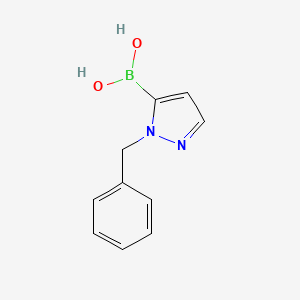![molecular formula C13H12N2 B11901919 6,7-Dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B11901919.png)
6,7-Dimethyl-1H-naphtho[2,3-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-1H-naphtho[2,3-d]imidazole is a heterocyclic aromatic compound that features a fused ring system combining a naphthalene and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-1H-naphtho[2,3-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzylamine with 2,3-dimethyl-1,4-naphthoquinone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization, yielding the desired imidazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-1H-naphtho[2,3-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro groups, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitro-substituted imidazole derivatives.
Scientific Research Applications
6,7-Dimethyl-1H-naphtho[2,3-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of organic semiconductors and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-1H-naphtho[2,3-d]imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
6,7-Dimethyl-1H-naphtho[2,3-d]imidazole can be compared with other similar compounds, such as:
1H-Naphtho[2,3-d]imidazole: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
6,7-Dichloro-1H-naphtho[2,3-d]imidazole:
1H-Naphtho[2,3-d]imidazole-4,9-dione: Features a quinone moiety, which significantly alters its redox properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H12N2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
6,7-dimethyl-1H-benzo[f]benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-8-3-10-5-12-13(15-7-14-12)6-11(10)4-9(8)2/h3-7H,1-2H3,(H,14,15) |
InChI Key |
UXXNLFRDHZPWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2C=C1C)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-3'H-spiro[cyclopentane-1,1'-pyrido[2,1-c][1,4]oxazine]](/img/structure/B11901839.png)

![7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B11901850.png)




![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11901880.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol](/img/structure/B11901883.png)


![(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B11901900.png)
![2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one](/img/structure/B11901904.png)
![(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11901917.png)
